molecular formula C12H16ClNO B2656124 1-(4-Chloro-benzyl)-piperidin-4-ol CAS No. 21937-62-2

1-(4-Chloro-benzyl)-piperidin-4-ol

Cat. No. B2656124
CAS RN: 21937-62-2
M. Wt: 225.72
InChI Key: WVMRQOXAAGFNRA-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzyl)-piperidin-4-ol (CBP) is a small organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. CBP is a synthetic compound that is used in a variety of research applications, including drug synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

1-(4-Chloro-benzyl)-piperidin-4-ol derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of antidementia agents. For instance, certain derivatives showed marked and significant increases in acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential for development as antidementia agents (Sugimoto et al., 1990).

Synthesis of Pharmaceuticals

The compound has been used as a building block in the synthesis of various pharmacologically interesting compounds. Its reactivity with purines in a basic medium has led to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are of potential pharmaceutical interest (Rodríguez-Franco & Fernández-Bachiller, 2002).

Molecular Structure and Spectroscopy

The molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine, a derivative, have been extensively studied. Investigations using FT-IR, FT-Raman, UV-Vis, and NMR techniques, along with Density Functional Theory (DFT) calculations, have provided insights into its structural features, electronic properties, and reactivity (Janani et al., 2020).

Structural and Reactivity Studies

The crystal structure, spectroscopic characteristics, and theoretical calculations of various derivatives have been extensively studied to understand their reactivity and potential applications in organic synthesis and pharmacology (Various authors, 2003-2021).

Antimicrobial Activity

Some derivatives of 1-(4-Chloro-benzyl)-piperidin-4-ol have been evaluated for antimicrobial activity against various pathogens, indicating their potential use in combating microbial infections (Vinaya et al., 2009).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMRQOXAAGFNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-benzyl)-piperidin-4-ol

Synthesis routes and methods

Procedure details

0.202 g (0.002 mol) of 4-hydroxypiperidine, 1.22 ml (0.0088 mol) of triethylamine and 0.43 g (0.0021 mol) of 4-chlorobenzyl bromide were dissolved in 5 ml of dimethylform-amide and stirred at room temperature for 2 hrs. The solvent was distilled off and the residue was taken up in dichloromethane and washed with saturated bicarbonate solution and sodium chloride solution. The organic phase was dried over sodium sulfate and concentrated. 0.50 g (100%) of 1-(4-chloro-benzyl)-piperidin-4-ol was obtained as a colorless oil.
Quantity
0.202 g
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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